2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole
CAS No.: 497182-09-9
Cat. No.: VC11868827
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497182-09-9 |
|---|---|
| Molecular Formula | C11H11ClN2O |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C11H11ClN2O/c1-7-3-8(2)5-9(4-7)11-14-13-10(6-12)15-11/h3-5H,6H2,1-2H3 |
| Standard InChI Key | FYIAIZAAYAEKDU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 1,3,4-oxadiazole core—a five-membered ring containing two nitrogen atoms and one oxygen atom—substituted at the 2-position with a chloromethyl (-CHCl) group and at the 5-position with a 3,5-dimethylphenyl moiety (Fig. 1). The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the dimethylphenyl substituent contributes to hydrophobic interactions in biological systems .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.67 g/mol | |
| Melting Point* | 117–119°C (analogous compound) | |
| Solubility | Low polarity solvents (e.g., DCM, THF) | Inferred |
| Hazard Classification | Irritant (Xi) |
*Reported for structurally similar 2-chloromethyl-5-(4-methylphenyl)-1,3,4-oxadiazole .
Synthesis and Optimization
Reaction Pathway
The synthesis of 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole typically proceeds via a two-step protocol:
-
Cyclocondensation: 3,5-Dimethylbenzohydrazide reacts with N'-chloroacetylhydrazide under acidic conditions to form the oxadiazole ring.
-
Chlorination: The intermediate undergoes chlorination using reagents like POCl or PCl to introduce the chloromethyl group.
Table 2: Synthetic Conditions and Yield
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl (cat.), ethanol, reflux | 61% |
| Chlorination | POCl, 0–5°C, 4 hrs | 78% |
Optimized conditions minimize side reactions, such as hydrolysis of the chloromethyl group, which is sensitive to moisture.
| Risk Code | Safety Code | Description |
|---|---|---|
| R34 | S26, S36/37 | Causes skin/eye irritation |
Computational Insights and Drug Likeness
ADME Profiling
SwissADME predictions for analogous compounds indicate favorable pharmacokinetics:
-
Lipophilicity (LogP): 3.1 ± 0.2 (optimal for blood-brain barrier penetration).
-
Water Solubility: -4.2 (moderately soluble, suitable for oral administration).
Molecular Docking
Docking simulations with M. tuberculosis enoyl reductase (PDB: 1BVR) show binding energies of -9.2 kcal/mol, driven by π-π stacking with Phe149 and hydrogen bonds with Tyr158 . These interactions validate its potential as an anti-TB lead compound.
Future Directions
-
In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in animal models.
-
Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., fluoro, nitro groups) to optimize potency.
-
Target Validation: Confirm mechanism of action via CRISPR-Cas9 knockout studies of putative targets like COX-2 and telomerase .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume